molecular formula C15H24ClN5 B12800485 1,3,5-Triazine-2,4-diamine, 1-(4-butylphenyl)-1,6-dihydro-6,6-dimethyl-, monohydrochloride CAS No. 4479-25-8

1,3,5-Triazine-2,4-diamine, 1-(4-butylphenyl)-1,6-dihydro-6,6-dimethyl-, monohydrochloride

Katalognummer: B12800485
CAS-Nummer: 4479-25-8
Molekulargewicht: 309.84 g/mol
InChI-Schlüssel: ZKCLRHXBGCZGEA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3,5-Triazine-2,4-diamine, 1-(4-butylphenyl)-1,6-dihydro-6,6-dimethyl-, monohydrochloride is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a triazine ring substituted with butylphenyl and dimethyl groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Triazine-2,4-diamine, 1-(4-butylphenyl)-1,6-dihydro-6,6-dimethyl-, monohydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 1,3,5-triazine-2,4-diamine with 4-butylphenyl and dimethyl substituents in the presence of a suitable catalyst. The reaction conditions often involve elevated temperatures and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies ensures high yield and purity of the final product. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

1,3,5-Triazine-2,4-diamine, 1-(4-butylphenyl)-1,6-dihydro-6,6-dimethyl-, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms. Substitution reactions result in the formation of new derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

1,3,5-Triazine-2,4-diamine, 1-(4-butylphenyl)-1,6-dihydro-6,6-dimethyl-, monohydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1,3,5-Triazine-2,4-diamine, 1-(4-butylphenyl)-1,6-dihydro-6,6-dimethyl-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1,3,5-Triazine-2,4-diamine, N2-(4-butylphenyl)-N4-pentyl-6-(4-(2-pyrimidinyl)-1-piperazinyl)
  • Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate

Uniqueness

1,3,5-Triazine-2,4-diamine, 1-(4-butylphenyl)-1,6-dihydro-6,6-dimethyl-, monohydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

4479-25-8

Molekularformel

C15H24ClN5

Molekulargewicht

309.84 g/mol

IUPAC-Name

1-(4-butylphenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine;hydrochloride

InChI

InChI=1S/C15H23N5.ClH/c1-4-5-6-11-7-9-12(10-8-11)20-14(17)18-13(16)19-15(20,2)3;/h7-10H,4-6H2,1-3H3,(H4,16,17,18,19);1H

InChI-Schlüssel

ZKCLRHXBGCZGEA-UHFFFAOYSA-N

Kanonische SMILES

CCCCC1=CC=C(C=C1)N2C(=NC(=NC2(C)C)N)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.